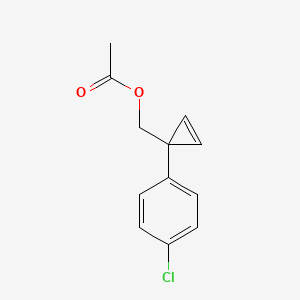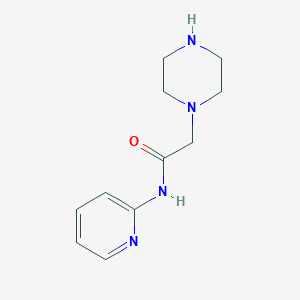
(E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide
Descripción general
Descripción
(E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide, also known as MDL-29951, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been suggested that it may modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
(E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and nitric oxide, in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In addition, it has been shown to improve cognitive function and to reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to its use in lab experiments. For example, it may exhibit off-target effects, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of (E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide. One area of research is the development of more potent and selective derivatives of (E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide that can be used for the treatment of specific diseases. Another area of research is the investigation of the role of (E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide in the regulation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Finally, the potential use of (E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide as a therapeutic agent for other diseases, such as inflammatory bowel disease and multiple sclerosis, should be explored.
Aplicaciones Científicas De Investigación
(E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been investigated for its potential use as a neuroprotective agent and for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-18-15(20)11-5-2-6-12(14(11)16(18)21)17-13(19)8-7-10-4-3-9-22-10/h2-9H,1H3,(H,17,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEQHRLJGGHBFJ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)-3-(thiophen-2-yl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Nitro-2-[(oxiran-2-yl)methoxy]phenol](/img/structure/B3278774.png)

![Disodium 3-[[5-chloro-2-(phenylmethoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3278782.png)





![3-cyclopropyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B3278813.png)


![4-[butyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3278870.png)
